Cas no 2377608-03-0 ((5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid)

(5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex furan-containing compounds. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective functionalization under mild conditions. This reagent is particularly valuable in pharmaceutical and materials science research, where furan motifs are integral to bioactive molecules and functional polymers. Its high purity and consistent reactivity ensure reliable performance in catalytic transformations. The compound’s compatibility with a range of reaction conditions makes it a preferred choice for constructing heterocyclic frameworks with precision. Proper handling under inert conditions is recommended to maintain its integrity.
(5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid structure
2377608-03-0 structure
Product name:(5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid
CAS No:2377608-03-0
MF:C9H13BO5
MW:212.0075
CID:4739975
PubChem ID:74788363

(5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid
    • KM3715
    • 5-(t-Butoxy)carbonyl)furan-2-boronic acid
    • (5-(T-BUTOXY)CARBONYL)FURAN-2-BORONIC ACID
    • [5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]boronic acid
    • (5-(tert-Butoxycarbonyl)furan-2-yl)boronicacid
    • 5-(TERT-BUTOXYCARBONYL)FURAN-2-YLBORONIC ACID
    • BS-33644
    • 2377608-03-0
    • CS-0178994
    • G63030
    • MFCD22689089
    • (5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid
    • Inchi: 1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3
    • InChI Key: BNJXSNWWSPMGLY-UHFFFAOYSA-N
    • SMILES: O(C(C1=C([H])C([H])=C(B(O[H])O[H])O1)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 212.0856037g/mol
  • Monoisotopic Mass: 212.0856037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.9

(5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR906311-1g
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 98%
1g
£239.00 2025-02-21
Apollo Scientific
OR906311-5g
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 98%
5g
£720.00 2025-02-21
A2B Chem LLC
AJ16047-10g
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 98%
10g
$619.00 2024-04-20
A2B Chem LLC
AJ16047-25g
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 98%
25g
$1054.00 2024-04-20
1PlusChem
1P00JNFZ-1g
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 97%
1g
$128.00 2024-05-23
Ambeed
A662947-1g
(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid
2377608-03-0 97%
1g
$138.0 2025-03-05
Chemenu
CM515408-1g
(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid
2377608-03-0 97%
1g
$104 2024-07-28
Aaron
AR00JNOB-5g
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 97%
5g
$409.00 2025-02-13
A2B Chem LLC
AJ16047-250mg
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 97%
250mg
$44.00 2024-04-20
A2B Chem LLC
AJ16047-5g
5-(t-Butoxy)carbonyl)furan-2-boronic acid
2377608-03-0 97%
5g
$354.00 2024-04-20

Additional information on (5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid

Recent Advances in the Application of (5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid (CAS: 2377608-03-0) in Chemical Biology and Pharmaceutical Research

The compound (5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid (CAS: 2377608-03-0) has emerged as a versatile building block in chemical biology and pharmaceutical research. This boronic acid derivative, featuring a furan ring protected by a tert-butoxycarbonyl (Boc) group, has garnered significant attention due to its unique reactivity and potential applications in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies.

Recent studies have highlighted the compound's utility in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for the synthesis of complex heterocyclic systems. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness in constructing biaryl ether scaffolds, which are prevalent in many bioactive molecules. The Boc-protected furan moiety provides both steric protection and synthetic versatility, allowing for subsequent deprotection and functionalization under mild conditions.

In the context of targeted protein degradation, researchers at a leading pharmaceutical company have incorporated 2377608-03-0 into the design of novel cereblon-binding molecules. The boronic acid functionality enables efficient conjugation to various warhead groups, while the furan ring contributes to optimal molecular geometry for protein-protein interaction. This approach has shown promising results in preclinical models of hematological malignancies, with improved pharmacokinetic properties compared to previous generations of degraders.

The compound's stability profile has been extensively characterized in recent formulation studies. Accelerated stability testing under various pH conditions (pH 2-8) revealed excellent chemical stability at room temperature for up to 12 months when stored under inert atmosphere. These findings, published in a 2024 issue of Molecular Pharmaceutics, support its potential as a robust intermediate for large-scale pharmaceutical production.

Emerging applications in radiopharmaceutical development have also been reported. The boronic acid moiety of 2377608-03-0 has been successfully complexed with fluorine-18 for PET imaging applications, as described in a recent Nature Communications article. This innovation enables real-time tracking of drug distribution and target engagement, representing a significant advancement in theranostic approaches.

Ongoing research is exploring the compound's utility in covalent inhibitor design, leveraging the reversible binding properties of boronic acids to develop targeted kinase inhibitors with improved selectivity profiles. Preliminary results presented at the 2024 ACS National Meeting suggest that derivatives of 2377608-03-0 show particular promise against serine proteases involved in inflammatory pathways.

As the field of chemical biology continues to evolve, (5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid stands out as a multifunctional tool with applications spanning from medicinal chemistry to diagnostic imaging. Its unique combination of stability, reactivity, and structural features positions it as a valuable asset in the development of next-generation therapeutic agents.

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Amadis Chemical Company Limited
(CAS:2377608-03-0)(5-(Tert-Butoxycarbonyl)furan-2-yl)boronic acid
A1223798
Purity:99%
Quantity:5g
Price ($):436